1-Piperidineacetamide, N-heptyl-
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Overview
Description
1-Piperidineacetamide, N-heptyl- is a chemical compound with the molecular formula C13H26N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a heptyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidineacetamide, N-heptyl- can be synthesized through the reaction of heptylamine with piperidine-1-carboxylic acid. The reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of 1-Piperidineacetamide, N-heptyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidineacetamide, N-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidineacetamide, N-heptyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-heptyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Heptanol: A heptyl alcohol with similar hydrophobic properties.
N-Heptylurea: Another heptyl derivative with different functional groups.
Heptylamine: The parent amine used in the synthesis of 1-Piperidineacetamide, N-heptyl-.
Uniqueness: 1-Piperidineacetamide, N-heptyl- is unique due to its specific structure, which combines the properties of piperidine and heptyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
100962-39-8 |
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Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
N-heptyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H28N2O/c1-2-3-4-5-7-10-15-14(17)13-16-11-8-6-9-12-16/h2-13H2,1H3,(H,15,17) |
InChI Key |
HXVXEZYHFRHSOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CN1CCCCC1 |
Origin of Product |
United States |
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